molecular formula C27H27N3O4S2 B11969829 N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11969829
M. Wt: 521.7 g/mol
InChI Key: DXYYFBAMLSFLBM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, phenyl, oxo, and sulfanyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups through various coupling reactions. The final step involves the attachment of the sulfanylacetamide moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the oxo group to hydroxyl groups.
  • Substitution : The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution : Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
  • Medicine : Evaluated for its pharmacological properties, including anti-inflammatory and anticancer activities.
  • Industry : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide shares structural similarities with other benzothieno[2,3-d]pyrimidine derivatives, such as:
    • N-(3,4-dimethoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
    • N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness: The uniqueness of N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O4S2/c1-16-8-11-18(12-9-16)30-26(32)24-19-6-4-5-7-22(19)36-25(24)29-27(30)35-15-23(31)28-17-10-13-20(33-2)21(14-17)34-3/h8-14H,4-7,15H2,1-3H3,(H,28,31)

InChI Key

DXYYFBAMLSFLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)SC5=C3CCCC5

Origin of Product

United States

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